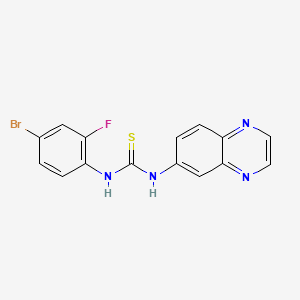

N-(4-bromo-2-fluorophenyl)-N'-(6-quinoxalinyl)thiourea

Description

N-(4-bromo-2-fluorophenyl)-N'-(6-quinoxalinyl)thiourea is a thiourea derivative featuring a 4-bromo-2-fluorophenyl group and a 6-quinoxalinyl moiety linked via a thiourea bridge. For instance, describes the synthesis of N-(4-bromo-2-fluorophenyl)-6-nitroquinazolin-4-amine (3c) via nitroquinazoline intermediates, suggesting that similar strategies—such as nucleophilic substitution or coupling reactions—could apply to the target compound . Thiourea derivatives are widely studied for their biological activities, including antimicrobial and antifungal properties, as seen in structurally related molecules (e.g., benzoylthioureas and quinoline-linked thioureas) .

Properties

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-3-quinoxalin-6-ylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrFN4S/c16-9-1-3-12(11(17)7-9)21-15(22)20-10-2-4-13-14(8-10)19-6-5-18-13/h1-8H,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRIKPBLBKGIGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1NC(=S)NC3=C(C=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrFN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-N’-(6-quinoxalinyl)thiourea typically involves the reaction of 4-bromo-2-fluoroaniline with 6-quinoxalinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-N’-(6-quinoxalinyl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

Reduction: The quinoxaline ring can be reduced under specific conditions.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

Oxidation: Sulfonyl derivatives.

Reduction: Reduced quinoxaline derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, such as anticancer or antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-N’-(6-quinoxalinyl)thiourea would depend on its specific biological target. Generally, thioureas can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiourea derivatives vary significantly in biological and physicochemical properties based on substituents. Key analogues include:

Key Observations :

- Electron-withdrawing groups (e.g., Br, F, NO₂) enhance stability and may improve binding to biological targets. The 4-bromo-2-fluorophenyl group in the target compound likely increases lipophilicity compared to methyl or methoxy-substituted analogues .

- Quinoxaline vs.

Physicochemical Properties

Melting points and solubility are influenced by substituents:

Insights :

- Bromo and fluoro substituents typically increase melting points due to enhanced molecular symmetry and intermolecular forces (e.g., halogen bonding) .

- The quinoxaline moiety may reduce solubility compared to quinoline derivatives, necessitating formulation adjustments for biological applications.

Antimicrobial Activity:

- Benzoylthioureas : N-(4-methylbenzoyl)-N’-(4-chloro-2-nitrophenyl)thiourea exhibits broad-spectrum activity against Staphylococcus aureus and Candida spp., with MIC values <10 µg/mL .

Hypothesis for Target Compound: The 4-bromo-2-fluorophenyl group may enhance membrane penetration, while the quinoxaline moiety could interact with bacterial DNA gyrase or fungal cytochrome P450 enzymes, analogous to fluoroquinolones .

Toxicity Profile:

- Thioureas with trifluoromethyl groups (e.g., 4a–c in ) show concentration-dependent toxicity in Artemia franciscana and Triticum assays, suggesting that electron-withdrawing substituents may increase cellular stress .

- The target compound’s bromo and fluoro substituents warrant similar toxicity evaluations.

Biological Activity

N-(4-bromo-2-fluorophenyl)-N'-(6-quinoxalinyl)thiourea, with the CAS number 478079-13-9, is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H10BrFN4S

- Molecular Weight : 377.24 g/mol

- Purity : >90%

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-2-fluoroaniline with 6-aminoquinoxaline in the presence of thiophosgene or other thiourea precursors. This method allows for the introduction of the quinoxaline moiety, which is known for its diverse pharmacological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiourea and quinoxaline moieties exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : The MIC values for various derivatives have been reported as low as 0.046 μM against methicillin-resistant Staphylococcus aureus (MRSA), outperforming standard antibiotics like vancomycin (MIC: 0.68 μM) and ciprofloxacin (MIC: 2.96 μM) .

| Compound | Target Pathogen | MIC (μM) |

|---|---|---|

| This compound | MRSA | 0.046 |

| Vancomycin | MRSA | 0.68 |

| Ciprofloxacin | MRSA | 2.96 |

Anticancer Activity

The quinoxaline derivatives have shown promising results in cancer research:

- In vitro studies indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including A431 human epidermoid carcinoma cells. The IC50 values for these compounds ranged from 0.29 to 0.90 μM, comparable to doxorubicin .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A431 | 0.29 - 0.90 |

| Doxorubicin | A431 | 0.51 - 0.73 |

The biological activity of this compound can be attributed to its ability to disrupt cellular processes in pathogens and cancer cells:

- Inhibition of DNA Gyrase : Compounds with quinoxaline structures are known to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.

- Topoisomerase II Inhibition : Some derivatives have been shown to inhibit topoisomerase II, a crucial enzyme involved in DNA replication and transcription in cancer cells .

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Antimicrobial Efficacy : A study evaluated a series of thiourea derivatives against a panel of pathogens, revealing that modifications at the phenyl ring significantly enhanced antimicrobial activity .

- Anticancer Activity Assessment : Another investigation focused on the cytotoxic effects against various tumor cell lines, demonstrating that compounds similar to this compound exhibited selective toxicity towards cancer cells while sparing normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.